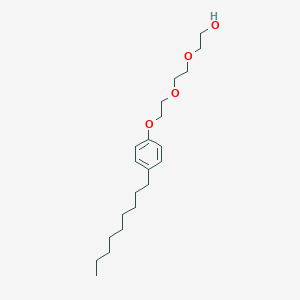

Triethylene Glycol Mono(p-nonylphenyl) Ether

Description

The exact mass of the compound 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)25-19-18-24-17-16-23-15-14-22/h10-13,22H,2-9,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJRVWRFZGXKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866197 | |

| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51437-95-7 | |

| Record name | Triethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONOXYNOL-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283U2KY9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triethylene Glycol Mono(p-nonylphenyl) Ether

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Triethylene Glycol Mono(p-nonylphenyl) Ether. As a member of the nonoxynol family of nonionic surfactants, this compound's unique amphiphilic nature dictates its widespread use in various industrial, cosmetic, and research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, standardized methodologies for property determination, and insights into the practical implications of these characteristics. We will delve into its chemical identity, core physical and chemical properties, and the experimental protocols required for their validation, ensuring a foundation of scientific integrity and practical applicability.

Introduction and Chemical Identity

This compound is a nonionic surfactant belonging to the broader class of nonylphenol ethoxylates (NPEs).[1] These molecules are characterized by a hydrophobic alkylphenol tail and a hydrophilic polyoxyethylene chain.[2] The "Triethylene Glycol" designation specifies an average of three ethylene oxide units in the hydrophilic chain, imparting a specific balance of properties that make it an effective emulsifier, detergent, and wetting agent.[3]

This compound is often referred to by various synonyms, including Nonoxynol-3, 4-Nonylphenol triethoxylate, and 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol.[3][4] Due to the nature of its synthesis—the ethoxylation of nonylphenol—commercial products are typically mixtures of molecules with varying ethoxy chain lengths, centered around an average of three units.[1] For clarity and precision in research and development, referencing the Chemical Abstracts Service (CAS) number is crucial.

Key Identifiers:

Core Physicochemical Properties

The functional efficacy of this compound in any application is a direct consequence of its physicochemical properties. These characteristics determine its solubility, stability, and interaction with other substances. The following table summarizes the key quantitative data, with further elaboration in the subsequent sections.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Color | Colorless to Light Yellow / Yellow | [3] |

| Molecular Weight | 352.51 g/mol | [4][5] |

| Boiling Point | 472.9 °C | [4] |

| Melting Point / Freezing Point | 5 °C (41 °F) | |

| Density | 0.994 g/cm³ | [4] |

| Flash Point | 239.8 °C | [4] |

| Refractive Index | 1.493 | [4] |

| Vapor Pressure | 9.5E-10 mmHg at 25°C | [4] |

| Solubility | Limited solubility in water; Soluble in organic solvents | [3] |

| pH (aqueous solution) | 6.0 |

Physical State and Appearance

At standard ambient conditions, this compound exists as a colorless to light yellow liquid.[3][6] Its liquid state is a critical factor for its ease of incorporation into formulations such as emulsions, solutions, and detergents without requiring heating.

Thermal Properties

The high boiling point of 472.9 °C and a flash point of 239.8 °C indicate low volatility and good thermal stability under typical processing conditions.[4] The melting point of 5 °C suggests it will remain liquid in most laboratory environments. This stability is advantageous in applications requiring heating, though it is important to note that vapors can form explosive mixtures with air upon intense heating.

Density and Solubility

With a density of 0.994 g/cm³, it is slightly less dense than water.[4] As a surfactant with a short ethoxylate chain (n=3), it has limited solubility in water but is readily soluble in organic solvents.[3] This amphiphilic nature is the cornerstone of its function. The hydrophobic nonylphenyl group is drawn to oils and nonpolar substances, while the hydrophilic triethylene glycol chain interacts with aqueous phases, allowing it to act as an effective bridge between immiscible liquids. Compounds with fewer than six ethoxy units are generally oil-soluble, while those with more become increasingly water-soluble.[7]

Methodologies for Physicochemical Property Determination

To ensure reproducibility and accuracy, the determination of physicochemical properties must adhere to standardized protocols. The choice of method is critical and reflects an understanding of the substance's nature and the regulatory context.

Workflow for Boiling Point Determination (OECD Guideline 103)

The boiling point is a fundamental property indicating a substance's volatility. The Siwoloboff method, a variant described in OECD Guideline 103, is suitable for liquid samples and requires only a small amount of substance.

Diagram: Boiling Point Determination Workflow

Sources

- 1. Nonoxynols - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 51437-95-7: Triethylene glycol mono(p-nonylphenyl) eth… [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26571-11-9 Name: 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol [xixisys.com]

- 7. ICSC 1558 - NONOXYNOL-9 [inchem.org]

An In-depth Technical Guide to Triethylene Glycol Mono(p-nonylphenyl) Ether (CAS 51437-95-7)

This guide provides a comprehensive technical overview of Triethylene Glycol Mono(p-nonylphenyl) Ether, a nonionic surfactant with significant applications across various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, synthesis, applications, and important safety considerations.

Introduction and Molecular Identity

This compound, identified by the CAS number 51437-95-7, is a member of the broader class of alkylphenol ethoxylates (APEs).[1] These compounds are characterized by a hydrophobic alkylphenol group and a hydrophilic polyethylene glycol chain. The specific compound under review possesses a p-nonylphenyl group as its hydrophobic tail and a triethylene glycol chain as its hydrophilic head, rendering it amphiphilic. This dual nature is the foundation of its utility as a surfactant, enabling it to reduce surface tension at interfaces.[1]

This molecule is also known by several synonyms, including 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol and 4-Nonylphenol triethoxylate.[1][2] Its molecular formula is C₂₁H₃₆O₄, and it has a molecular weight of approximately 352.51 g/mol .[2][3]

Physicochemical and Surfactant Properties

This compound is typically a colorless to pale yellow liquid with low volatility and good thermal stability.[1] Its amphiphilic nature allows for solubility in organic solvents, while exhibiting limited solubility in water.[1] This property is crucial for its function in creating emulsions and dispersions.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51437-95-7 | [1][2] |

| Molecular Formula | C₂₁H₃₆O₄ | [2][3] |

| Molecular Weight | 352.51 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 472.9 ± 35.0 °C at 760 mmHg | [5] |

| Flash Point | 239.8 ± 25.9 °C | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis Pathway

The synthesis of this compound typically involves the ethoxylation of p-nonylphenol. This process entails the reaction of p-nonylphenol with ethylene oxide in the presence of a catalyst. The general reaction scheme is illustrated below.

Caption: General synthesis pathway for this compound.

The reaction is initiated by a catalyst, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl group of p-nonylphenol to form a more nucleophilic alkoxide.[6] This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring in a ring-opening polymerization. The process is repeated sequentially with three equivalents of ethylene oxide to yield the final product. The reaction conditions, such as temperature and pressure, are controlled to achieve the desired degree of ethoxylation.[6]

Applications in Research and Industry

As a versatile nonionic surfactant, this compound finds applications in numerous fields:

-

Detergents and Cleaners: Due to their excellent emulsifying properties for oils and greases, nonylphenol ethoxylates are used in industrial and household cleaning products.[4]

-

Paints and Coatings: They act as dispersing agents for pigments and resins in the formulation of paints and coatings.[4]

-

Agrochemicals: In pesticide and herbicide formulations, they function as adjuvants, improving the spreading and penetration of the active ingredients on plant surfaces.

-

Textile and Leather Processing: These surfactants are employed as wetting agents and in scouring and dyeing processes.

-

Emulsion Polymerization: They are utilized as stabilizers in the synthesis of polymers such as polyvinyl chloride (PVC).[4]

For the research and drug development audience, its utility as a non-ionic surfactant is of particular interest in formulation science. It can be used to:

-

Increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Stabilize emulsions and suspensions in liquid dosage forms.

-

Act as a wetting agent in the formulation of solid dosage forms.

While specific applications in drug delivery are more commonly reported for other non-ionic surfactants, the fundamental principles of using this compound for these purposes remain the same. A general protocol for its use in preparing a nanoparticle formulation is provided in the experimental section.

Toxicological Profile and Endocrine Disruption

A critical aspect for consideration, particularly for an audience in drug development, is the toxicological profile of this compound and the broader class of nonylphenol ethoxylates.

Nonylphenol ethoxylates are known to be harmful if swallowed and can cause skin and serious eye irritation.[7] The oral LD50 for rats for the general class of polyethylene glycol nonylphenyl ether is reported as 1,310 mg/kg.[7]

Of significant concern is the classification of nonylphenols and their ethoxylates as endocrine-disrupting chemicals.[8] These compounds can mimic the natural hormone estrogen, potentially leading to adverse effects on the reproductive and endocrine systems.[9] Environmental degradation of nonylphenol ethoxylates can lead to the formation of nonylphenol, which is more persistent and toxic. Due to these concerns, the use of nonylphenol ethoxylates is restricted in many regions, including the European Union and Canada.[9][10] The U.S. Environmental Protection Agency (EPA) also regulates their use and encourages the adoption of safer alternatives.[8]

The potential for endocrine disruption necessitates careful evaluation and risk assessment when considering the use of this compound in any application, especially those with potential for human or significant environmental exposure.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in a laboratory setting.

Protocol for Preparation of a Nanoparticle Formulation

This protocol outlines a general method for preparing drug-loaded nanoparticles using this compound as a surfactant, based on the solvent evaporation technique.

Sources

- 1. CAS 51437-95-7: Triethylene glycol mono(p-nonylphenyl) eth… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [lgcstandards.com]

- 4. Nonyl Phenol Ethoxylates l Applications - Elchemy [elchemy.com]

- 5. CAS:51437-95-7 FT-0675471 this compound Product Detail Information [finetechchem.com]

- 6. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]

- 7. redox.com [redox.com]

- 8. epa.gov [epa.gov]

- 9. Toxic substances list: nonylphenol and its ethoxylates - Canada.ca [canada.ca]

- 10. Nonoxynols - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Structure of 4-Nonylphenol-tri-ethoxylate

Introduction: Deconstructing a Complex Surfactant

4-Nonylphenol-tri-ethoxylate (NPE3) is a member of the broader class of non-ionic surfactants known as nonylphenol ethoxylates (NPEs).[1][2] These compounds are synthesized for a wide array of industrial, agricultural, and household applications, including detergents, emulsifiers, wetting agents, and dispersants.[3][4] The defining characteristic of NPEs is their amphiphilic nature, consisting of a hydrophobic nonylphenol head and a hydrophilic polyethylene oxide tail. The length of this tail dictates the surfactant's properties and applications. This guide provides a detailed examination of the chemical structure of 4-Nonylphenol-tri-ethoxylate, focusing on the intricate isomerism of its core, its synthesis, and the profound implications of its structure on its function, environmental fate, and analytical characterization.

Part 1: The Core Structure - The Challenge of 4-Nonylphenol Isomerism

The foundation of NPE3 is the 4-nonylphenol (4-NP) moiety. A critical point often overlooked is that commercial 4-NP is not a single, defined compound. It is a complex mixture of isomers, which arises from its industrial synthesis: the acid-catalyzed alkylation of phenol with a mixture of nonenes.[2][5] This process leads to significant structural diversity.

Positional and Alkyl Chain Isomerism

The nonyl group (C₉H₁₉) is a nine-carbon alkyl chain. In "4-nonylphenol," this group is attached to the fourth carbon (the para position) of the phenol ring.[6] However, the nonyl group itself is typically highly branched, as it is derived from the oligomerization of propene.[5]

This branching leads to a vast number of possible structural isomers. Theoretically, there are 211 constitutional isomers of branched 4-nonylphenol, and when considering stereoisomers (enantiomers), this number rises to 550.[2][7][8] This isomeric complexity is a defining feature of commercial 4-NP and, consequently, the NPEs derived from it. The exact isomeric profile can vary between manufacturers and even between batches, influencing the physicochemical properties and, importantly, the biological activity of the final product.

Table 1: Isomeric Complexity of Commercial 4-Nonylphenol

| Feature | Description | Implication | Source |

| Primary Isomer Type | Branched 4-Nonylphenol | The nonyl group is a complex, branched alkyl chain. | [2][8] |

| Positional Attachment | Primarily para (4-position) | The hydroxyl and nonyl groups are on opposite sides of the benzene ring. | [6] |

| Constitutional Isomers | 211 theoretical structures | The commercial product is a mixture, not a pure substance. | [7][8] |

| Stereoisomers | 550 theoretical structures (including enantiomers) | Different isomers exhibit varying biological and toxicological effects. | [8] |

Impact of Isomerism on Endocrine Disruption

The structural similarity of some 4-NP isomers to the natural hormone 17-β-estradiol is the basis for its classification as an endocrine-disrupting chemical (EDC).[9] Different isomers exhibit varying estrogenic activities.[8][10] For instance, certain branched isomers have been shown to possess significantly higher estrogenic activity than the commercial NP mixture.[10] This underscores the importance for researchers, particularly in drug development and toxicology, to understand that "4-nonylphenol" represents a family of related structures with a spectrum of biological effects rather than a single molecular entity.

Part 2: The Hydrophilic Chain - Ethoxylation

To create the surfactant, the hydrophobic 4-nonylphenol core is rendered more water-soluble through ethoxylation. This process involves the reaction of 4-NP with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide (KOH).[5][11]

For 4-Nonylphenol-tri-ethoxylate, an average of three ethylene oxide units are added to the phenolic hydroxyl group, forming a short polyoxyethylene chain.[12][13]

Structure: C₉H₁₉-C₆H₄-O-(CH₂CH₂O)₃-H

The resulting molecule has a distinct hydrophobic head (the nonylphenol group) and a short, polar, hydrophilic tail (the tri-ethoxylate chain). This dual character is what drives its surface-active properties. The relatively short chain of three ethoxy groups makes NPE3 more lipophilic (oil-loving) compared to its longer-chain counterparts (e.g., NPE9), making it effective in oil-based and hydrophobic systems.[14]

Visualizing the Chemical Structure

The following diagram illustrates the general structure of 4-Nonylphenol-tri-ethoxylate, emphasizing the branched nature of the nonyl group.

Caption: General structure of 4-Nonylphenol-tri-ethoxylate.

Part 3: Synthesis, Properties, and Applications

Industrial Synthesis Workflow

The manufacturing of NPE3 is a two-stage process that begins with commodity petrochemicals.

-

Alkylation: Phenol is alkylated with nonene (a trimer of propene) using an acid catalyst to produce the isomeric mixture of 4-nonylphenol.[5]

-

Ethoxylation: The 4-nonylphenol mixture is then reacted with ethylene oxide under basic conditions to add the hydrophilic chain.[5][11] The average length of the chain is controlled by the molar ratio of reactants.

The following diagram outlines this industrial workflow.

Caption: Industrial synthesis workflow for NPE3.

Physicochemical Properties

The structure of NPE3 directly influences its physical and chemical properties, making it a versatile non-ionic surfactant.

Table 2: Selected Physicochemical Properties of Nonylphenol Ethoxylates (NPE3)

| Property | Value | Significance | Source |

| Synonyms | Nonoxynol-3, NP-3 | Used interchangeably in commercial contexts. | [15] |

| Molecular Formula | C₂₁H₃₆O₄ (average) | Represents the combination of C₁₅H₂₄O (NP) and (C₂H₄O)₃. | [16] |

| Molecular Weight | ~352.5 g/mol (average) | Varies slightly due to the isomeric nature of the nonyl group. | [15] |

| Appearance | Pale yellow, viscous liquid | Typical for short-chain ethoxylates. | [15] |

| Classification | Non-ionic Surfactant | Lacks a net electrical charge, making it stable in various formulations. | [2][17] |

| Solubility | Poorly soluble in water, soluble in organic solvents | The short ethoxy chain provides limited water solubility. | [15] |

Applications in Research and Industry

The surfactant properties of NPE3 make it useful in a variety of applications where emulsification and dispersion in non-aqueous or low-aqueous systems are required.

-

Industrial Cleaning: Acts as a powerful detergent and degreaser for removing oils and hydrophobic contaminants.[1][14]

-

Agrochemicals: Used as an adjuvant in pesticide and herbicide formulations to improve the spreading and penetration of the active ingredients.[1][3]

-

Oil & Gas: Employed as a dispersant and emulsifier in oilfield drilling and production fluids.[3][14]

-

Paints and Coatings: Acts as a wetting agent and emulsifier in the formulation of paints and resins.[2][4]

Part 4: Environmental Fate and Toxicological Profile

For researchers and drug development professionals, understanding the biological and environmental impact of a chemical is paramount. NPEs, including NPE3, are of significant concern due to their degradation pathways and endocrine-disrupting potential.

When released into the environment, NPEs biodegrade through the shortening of the ethoxylate chain.[11][18] This process ultimately leads to the formation of 4-nonylphenol (NP), which is more persistent, more toxic to aquatic organisms, and more estrogenic than the parent NPE.[19][20] The accumulation of NP in sediments and its potential for bioaccumulation in the food chain are major environmental concerns.[19][21] Due to these harmful effects, the use of NPEs has been restricted or banned in many regions, including the European Union.[11][19]

Part 5: Methodologies for Synthesis and Analysis

A trustworthy protocol is self-validating. The following sections provide established, detailed methodologies for the synthesis and analysis of 4-Nonylphenol-tri-ethoxylate, explaining the rationale behind key steps.

Protocol: Laboratory-Scale Synthesis of 4-Nonylphenol-tri-ethoxylate

This protocol describes a representative base-catalyzed ethoxylation of 4-nonylphenol.

Objective: To synthesize a 4-nonylphenol ethoxylate with an average of three ethylene oxide units.

Materials:

-

4-Nonylphenol (technical grade, isomeric mixture)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets (catalyst)

-

Ethylene oxide (liquid or gas)

-

Lactic acid (for neutralization)

-

High-pressure stainless steel reactor with stirrer, heating mantle, pressure gauge, and inlet/outlet ports.

-

Nitrogen gas supply.

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and leak-proof.

-

Catalyst Loading: Charge the reactor with 4-nonylphenol (e.g., 1.0 mole equivalent). Add a catalytic amount of NaOH or KOH (e.g., 0.1-0.3% by weight of the nonylphenol).[13]

-

Rationale: The strong base acts as a catalyst by deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that will initiate the attack on the ethylene oxide ring.

-

-

Inerting: Seal the reactor and purge thoroughly with dry nitrogen gas to remove all air and moisture.

-

Rationale: Ethylene oxide is highly reactive and flammable; removing oxygen prevents the risk of explosion. Moisture can react with the catalyst and ethylene oxide, leading to unwanted side reactions.

-

-

Heating: Heat the mixture to the reaction temperature (typically 130-160°C) with stirring.[13]

-

Ethylene Oxide Addition: Slowly and carefully introduce a precise amount of ethylene oxide into the reactor (e.g., 3.0 mole equivalents). Maintain the reaction temperature and pressure (e.g., up to 6 kg/cm ²).[13]

-

Rationale: The addition must be controlled to manage the exothermic reaction and prevent dangerous pressure build-up. The molar ratio of ethylene oxide to nonylphenol determines the average length of the resulting ethoxylate chain.

-

-

Reaction and Digestion: After the addition is complete, maintain the temperature and stirring for a "digestion" period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cooling and Neutralization: Cool the reactor to below 100°C. Add a stoichiometric amount of an acid, such as lactic acid, to neutralize the base catalyst.[13]

-

Rationale: Neutralization is crucial for product stability and to prevent unwanted downstream reactions.

-

-

Product Discharge: The resulting 4-Nonylphenol-tri-ethoxylate can be discharged from the reactor. The product is a mixture of oligomers centered around n=3.

Protocol: Quantitative Analysis by HPLC-ESI-MS

This protocol outlines a method for the sensitive and specific quantification of NPE3 isomers and oligomers in environmental or biological samples.

Objective: To separate and quantify 4-Nonylphenol-tri-ethoxylate from a complex matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) Mass Spectrometer (MS)

-

Mixed-mode or reversed-phase HPLC column

Procedure:

-

Sample Preparation (e.g., Water Sample): a. Collect the water sample in a clean glass container. b. Spike the sample with an isotope-dilution surrogate standard, such as ¹³C-labeled NPE3.

- Rationale: Isotope-dilution standards co-elute with the analyte but are distinguishable by mass. They accurately account for matrix effects and losses during sample preparation and analysis, providing the highest level of quantitative accuracy.[22] c. Perform Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., C18 or a polymer-based cartridge) to extract and concentrate the analytes. d. Elute the analytes from the SPE cartridge with an organic solvent (e.g., methanol or acetonitrile). e. Evaporate the solvent to a small volume and reconstitute in the initial mobile phase.

-

HPLC Separation: a. Mobile Phase: A gradient of methanol and water is commonly used.[22] b. Column: A mixed-mode or reversed-phase column is used to separate the various nonylphenol isomers and ethoxylate oligomers.[22][23] c. Injection: Inject the prepared sample extract into the HPLC system.

-

Rationale: HPLC separates the complex mixture based on the differential partitioning of components between the mobile phase and the stationary phase. This allows for the separation of NPEs with different ethoxy chain lengths and, to some extent, different nonyl group isomers.[18]

-

-

MS Detection: a. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The ethoxylate chain is readily protonated or forms adducts (e.g., with Na⁺ or NH₄⁺). b. Detection Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

- SIM: Monitor the m/z values corresponding to the protonated molecules or adducts of the target NPE3 oligomers and the internal standard.

- MRM (for tandem MS): Select the precursor ion, fragment it, and monitor a specific product ion. This provides an additional layer of confirmation and reduces background noise.

-

Quantification: a. Generate a calibration curve using standards of known concentration. b. Calculate the concentration of NPE3 in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The chemical structure of 4-Nonylphenol-tri-ethoxylate is far more complex than its name suggests. It is not a single molecule but a diverse family of isomers built upon a branched 4-nonylphenol core and modified with a short, three-unit ethoxylate chain. This structural intricacy, a direct result of its industrial synthesis, is the key determinant of its function as a surfactant, its specific applications, and its significant environmental and toxicological profile as a precursor to persistent endocrine disruptors. For scientists and researchers, a thorough understanding of this isomeric complexity is essential for accurate interpretation of experimental data, meaningful risk assessment, and the development of safer alternatives.

References

-

Toxicity of non-ionic surfactant 4-nonylphenol an endocrine disruptor: A review. (2018). International Journal of Fisheries and Aquatic Studies. [Link]

-

Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere. [Link]

-

New numbering code for 4-nonylphenol isomers. (2006). ResearchGate. [Link]

-

4-Nonylphenol. (n.d.). PubChem. [Link]

-

Np-4 Surfactant. (n.d.). Interstate Chemical. [Link]

-

The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs. (2020). Taylor & Francis Online. [Link]

-

Nonylphenol. (n.d.). Wikipedia. [Link]

-

Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. (2020). National Institutes of Health (NIH). [Link]

-

The Environmental Fate and Safety of Nonylphenol Ethoxylates. (1996). ASTM. [Link]

-

Nonylphenol ethoxylates and their sulfate and phosphate esters: Environment tier II assessment. (2016). Australian Department of Health and Aged Care. [Link]

-

Nonylphenol Ethoxylate: A Comprehensive Guide. (n.d.). Shree Vallabh Chemical. [Link]

-

The Environmental Fate and Safety of Nonylphenol Ethoxylates. (1996). ASTM Digital Library. [Link]

-

Nonylphenol Ethoxylates (NPEs). (2017). CASF. [Link]

-

Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. PubMed. [Link]

-

In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2023). MDPI. [Link]

-

4-Nonylphenol diethoxylate. (n.d.). PubChem. [Link]

-

Physico-chemical properties of 4-Nonylphenol. (n.d.). ResearchGate. [Link]

-

Review Article Nonylphenol and its ethoxylates in water environment. (n.d.). Semantic Scholar. [Link]

-

Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. (2019). Australian Department of Health and Aged Care. [Link]

-

Nonylphenol and Nonylphenol Ethoxylates. (2010). Maine.gov. [Link]

-

Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

-

Quantitative Determination of Nonylphenol Ethoxylates. (n.d.). EAG Laboratories. [Link]

-

Nonoxynols. (n.d.). Wikipedia. [Link]

-

Structure of nonylphenol ethoxylates. (n.d.). ResearchGate. [Link]

-

Chemical synthesis of nonylphenol. (n.d.). ResearchGate. [Link]

-

NP, NPEO Analysis. (n.d.). Pacific Rim Laboratories. [Link]

-

Synthesis of nonylphenol ethoxylate. (n.d.). PrepChem.com. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. shreechem.in [shreechem.in]

- 4. casf.ca [casf.ca]

- 5. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 6. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. NP, NPEO Analysis | Trace Nonylphenol Analysis [pacificrimlabs.com]

- 10. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity of Nonylphenol ethoxylate_Chemicalbook [chemicalbook.com]

- 12. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. interstatechem.com [interstatechem.com]

- 15. Nonylphenol Ethoxylate (NP-4) [portal.cjchemicals.net]

- 16. 4-Nonylphenol-ethoxylate (mono-, di-, tri-) (technical) [chemicalbook.com]

- 17. Nonoxynols - Wikipedia [en.wikipedia.org]

- 18. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]

- 19. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. maine.gov [maine.gov]

- 21. fisheriesjournal.com [fisheriesjournal.com]

- 22. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sdiarticle4.com [sdiarticle4.com]

An In-depth Technical Guide to the Synthesis and Purification of Triethylene Glycol Mono(p-nonylphenyl) Ether

Abstract: This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Triethylene Glycol Mono(p-nonylphenyl) Ether, a specific nonionic surfactant from the nonylphenol ethoxylate (NPE) family. The document details a controlled and reproducible synthetic route via the Williamson ether synthesis, offering superior precision over industrial ethoxylation methods. It further elaborates on multi-step purification and characterization techniques essential for obtaining a high-purity final product. This guide is intended for researchers, chemists, and professionals in drug development and material science who require a well-characterized oligoethylene glycol ether for their applications.

Introduction and Scientific Context

This compound (CAS: 51437-95-7) is an alkylphenol ethoxylate, a class of nonionic surfactants widely utilized for their emulsifying, wetting, and dispersing properties.[1][2][3] Structurally, it consists of a hydrophobic p-nonylphenol group and a hydrophilic triethylene glycol chain, making it an effective amphiphilic molecule.[4] Its applications span numerous industries, including roles as detergents, paints, pesticides, and emulsifiers.[1][5]

While industrial production typically involves the direct base-catalyzed ethoxylation of nonylphenol, this process yields a broad distribution of ethoxylate chain lengths (polydisperse mixture).[3][6] For research and specialized applications, such as in drug formulation or mechanistic studies, a monodisperse compound with a precise ethoxy chain length is often required. This guide, therefore, focuses on a laboratory-scale Williamson ether synthesis, which allows for the specific and controlled construction of the target molecule.[7]

It is also critical to acknowledge the environmental context of nonylphenol ethoxylates. Their degradation can produce nonylphenol, a compound recognized for its persistence and endocrine-disrupting potential, leading to regulatory restrictions on their use in certain regions like the European Union.[1] This underscores the importance of responsible handling, disposal, and the development of alternative surfactants.

Synthesis via Phase-Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[7][8][9] In this context, we deprotonate p-nonylphenol to form the potent p-nonylphenoxide nucleophile, which then displaces a leaving group on a triethylene glycol derivative. To enhance reaction efficiency and enable milder conditions, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, accelerating the reaction.[10][11][12]

Reaction Mechanism and Rationale

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The acidic phenolic proton of p-nonylphenol is abstracted by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the potassium p-nonylphenoxide salt.

-

Nucleophilic Substitution (SN2): The generated p-nonylphenoxide anion acts as a nucleophile, attacking the electrophilic carbon of 1-chloro-3,6,9-trioxanonane (or a similar activated triethylene glycol derivative). The reaction proceeds via a backside attack, displacing the chloride leaving group and forming the desired ether linkage.[7]

The choice of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. The quaternary ammonium cation forms an ion pair with the phenoxide anion, rendering it soluble in the organic solvent (e.g., acetonitrile), thereby overcoming the phase incompatibility between the inorganic base and the organic substrates.[13]

Caption: Reaction scheme for the synthesis of the target ether.

Experimental Protocol: Synthesis

Disclaimer: All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| p-Nonylphenol | 220.35 | 1.0 | 22.04 g |

| 1-Chloro-2-(2-(2-hydroxyethoxy)ethoxy)ethane | 168.62 | 1.1 | 18.55 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 27.64 g |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 1.61 g |

| Acetonitrile (CH₃CN), anhydrous | - | - | 250 mL |

Procedure:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.

-

Charging Reagents: To the flask, add p-nonylphenol (22.04 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

-

Solvent Addition: Add 250 mL of anhydrous acetonitrile.

-

Reaction Initiation: Begin stirring and gently heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

-

Substrate Addition: Once refluxing, add 1-chloro-2-(2-(2-hydroxyethoxy)ethoxy)ethane (18.55 g, 0.11 mol) dropwise over 30 minutes using an addition funnel.

-

Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the p-nonylphenol spot indicates reaction completion.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Purification of the Crude Product

A multi-step purification process is essential to remove unreacted starting materials, inorganic salts, the catalyst, and any potential side products. The process involves an initial aqueous work-up followed by high-vacuum distillation and/or column chromatography.

Purification Workflow

The crude reaction mixture first undergoes filtration and a liquid-liquid extraction to remove solids and water-soluble components. The resulting crude organic product, a high-boiling point ether, is then best purified by vacuum distillation to separate it from non-volatile impurities or by column chromatography for fine separation from structurally similar compounds.[14][15]

Caption: General workflow for the purification of the target ether.

Experimental Protocol: Purification

1. Aqueous Work-up:

-

Filter the cooled reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator.

-

Dissolve the resulting residue in 200 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of water (2x) and 100 mL of brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.

2. Purification by Vacuum Distillation:

-

Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glassware joints are properly greased.

-

Procedure: Place the crude oil in the distillation flask. Slowly apply vacuum (target pressure < 1 mmHg).

-

Distillation: Gently heat the flask using a heating mantle. The product will distill at a significantly lower temperature than its atmospheric boiling point, thus preventing decomposition.[14][15] Collect the fraction that distills at the expected temperature range for the product under the applied vacuum.

3. Purification by Column Chromatography:

-

Column Packing: Prepare a silica gel slurry in hexane and pack a glass column.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Key Analytical Data for Product Verification

| Technique | Purpose | Expected Result / Key Features |

| ¹H NMR | Structural Elucidation | - Aromatic protons (multiplets, ~6.8-7.2 ppm)- Methylene protons adjacent to aromatic oxygen (-O-CH₂-, ~4.1 ppm)- Ethylene glycol chain protons (-O-CH₂-CH₂-O-, ~3.6-3.8 ppm)- Terminal alcohol proton (-OH, broad singlet)- Nonyl chain protons (multiplets, ~0.8-1.6 ppm) |

| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic carbons- Aliphatic carbons of the ethylene glycol chain (~60-72 ppm)- Aliphatic carbons of the nonyl chain |

| LC-MS | Molecular Weight & Purity | - Purity: Single major peak in the chromatogram.- Mass: Detection of the correct molecular ion peak (e.g., [M+Na]⁺ at m/z ~375.25).[17][18] |

| FT-IR | Functional Group ID | - Broad O-H stretch (~3400 cm⁻¹)- C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹)- Aromatic C=C stretches (~1500-1600 cm⁻¹)- Strong C-O ether stretch (~1100-1250 cm⁻¹) |

| HPLC-CAD/ELSD | Purity Assessment | - Quantitative assessment of purity, suitable for compounds lacking a strong UV chromophore.[19] |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of this compound on a laboratory scale. The use of a phase-transfer catalyzed Williamson ether synthesis provides precise control over the molecular structure, yielding a monodisperse product essential for scientific research. Rigorous purification via vacuum distillation or column chromatography, coupled with comprehensive analytical characterization, ensures the high purity required for demanding applications. Researchers employing this methodology will be equipped to produce well-defined nonionic surfactants for their specific investigative needs.

References

-

Park, H., Lee, H., & Kim, Y. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429. Available at: [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved January 14, 2026, from [Link]

-

Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Available at: [Link]

-

ChemAnalyst. (2025, June). Nonylphenol Ethoxylates Market Size, Share, Analysis & Forecast 2035. Available at: [Link]

-

Shree Vallabh Chemical. (n.d.). Nonylphenol Ethoxylate: A Comprehensive Guide. Retrieved January 14, 2026, from [Link]

-

Mikhaylov, Y. (2016). How we purify surfactants....and what analytical technique we can use to estimate its purity? ResearchGate. Available at: [Link]

-

Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

- Unknown. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved January 14, 2026, from a publicly available university lab manual.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 14, 2026, from [Link]

-

IMARC Group. (2025). Nonylphenol Ethoxylates Manufacturing Cost 2025. Available at: [Link]

-

Rimpro India. (n.d.). Nonylphenol Ethoxylates as Valuable Industrial Surfactants. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved January 14, 2026, from [Link]

-

Swinburne University of Technology. (n.d.). Ethoxylation reactor modelling and design. Swinburne figshare. Available at: [Link]

-

Gocan, S. (2002). Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate. Available at: [Link]

-

Sherrard, K. B., et al. (1996). Spectroscopic analysis of heterogeneous photocatalysis products of nonylphenol- and primary alcohol ethoxylate nonionic surfactants. Chemosphere, 33(10), 1921-1940. Available at: [Link]

- Standard Oil Development Co. (1951). US Patent 2556248A: Ether purification by distillation and adsorption. Google Patents.

-

Koenig, H., & Walldorf, W. (1988). Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC. ResearchGate. Available at: [Link]

-

Le, T., et al. (2020). Distribution and Removal of Nonylphenol Ethoxylates and Nonylphenol from Textile Wastewater—A Comparison of a Cotton and a Synthetic Fiber Factory in Vietnam. MDPI. Available at: [Link]

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved January 14, 2026, from [Link]

-

EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Retrieved January 14, 2026, from [Link]

-

Zhang, Y., et al. (2016). Treatment of the High Concentration Nonylphenol Ethoxylates (NPEOs) Wastewater by Fenton Oxidation Process. Scirp.org. Available at: [Link]

-

Wikipedia. (n.d.). Nonoxynols. Retrieved January 14, 2026, from [Link]

-

Shao, B., Hu, J., & Yang, M. (2002). Determination of nonylphenol ethoxylates in the aquatic environment by normal phase liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved January 14, 2026, from [Link]

- University of Rochester. (n.d.). How to Purify by Distillation. Retrieved January 14, 2026, from a publicly available university resource.

-

ResearchGate. (2018). Distillation of diethyl ether?. Available at: [Link]

-

Lu, Y., et al. (2005). Elimination of nonylphenol ethoxylates and its biodegrading products from dyeing wastewater. ResearchGate. Available at: [Link]

-

Li, Y., & Grinberg, N. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. LCGC International. Available at: [Link]

-

Ferguson, P. L., et al. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. PubMed. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C21H36O4). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Qualitative determination of trace quantities of nonyl phenyl polyethylene glycol ether in water based on solid-phase microextraction combined with surface-assisted laser desorption/ionization mass spectrometry. Retrieved January 14, 2026, from [Link]

-

SGS. (n.d.). Elimination of nonylphenol ethoxylates in the textile industry. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 51437-95-7| Chemical Name : this compound. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Novel Graphene oxide-Polyethylene Glycol mono-4-nonylphenyl Ether adsorbent for solid phase extraction of Pb2+ in blood and water samples. Retrieved January 14, 2026, from [Link]

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. imarcgroup.com [imarcgroup.com]

- 3. Nonoxynols - Wikipedia [en.wikipedia.org]

- 4. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 5. newsletter.sgs.com [newsletter.sgs.com]

- 6. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfachemic.com [alfachemic.com]

- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]

- 18. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Triethylene Glycol Mono(p-nonylphenyl) Ether

Executive Summary

Triethylene Glycol Mono(p-nonylphenyl) Ether, a member of the nonylphenol ethoxylate (NPE) family of nonionic surfactants, operates through fundamental physicochemical principles revolving around its amphiphilic nature. This guide elucidates the core mechanisms by which this molecule reduces interfacial tension, self-assembles into micelles, and functions as an effective emulsifier, dispersant, and wetting agent. We will delve into its molecular structure, quantitative performance metrics, and the experimental protocols required for its characterization. Crucially, this document also provides a critical perspective on its environmental fate and toxicological profile, an essential consideration for any modern application.

Molecular Architecture and Amphiphilic Nature

This compound is a nonionic surfactant, meaning it does not carry a net electrical charge in aqueous solution.[1] Its functionality is dictated by its distinct molecular structure, which consists of two primary moieties:

-

A Hydrophobic Tail: A bulky p-nonylphenyl group. This nine-carbon alkyl chain (C9H19) attached to a phenol ring is highly nonpolar and exhibits strong aversion to water (hydrophobicity) but a strong affinity for nonpolar substances like oils and greases.[2]

-

A Hydrophilic Head: A short chain of three repeating ethylene oxide units (a triethylene glycol chain). This polyoxyethylene segment is polar and readily interacts with water molecules through hydrogen bonding, giving it a strong affinity for water (hydrophilicity).[2][3]

This dual chemical nature—termed amphiphilicity—is the cornerstone of its function as a surfactant. The molecule is compelled to orient itself at interfaces between polar and nonpolar phases to satisfy the affinities of both its parts.

Caption: Molecular structure of the amphiphilic surfactant.

Core Mechanism of Action: Interfacial Activity and Micellization

The efficacy of a surfactant is defined by its ability to modify the properties of interfaces. This compound accomplishes this through two primary, concentration-dependent mechanisms.

Adsorption and Reduction of Surface Tension

At low concentrations in an aqueous solution, the surfactant molecules migrate to the interfaces—for example, the air-water or oil-water interface. To achieve a lower energy state, they arrange themselves with their hydrophobic nonylphenyl tails oriented away from the water (e.g., in the air or oil phase) and their hydrophilic ethylene glycol heads remaining in the aqueous phase.

This adsorption at the interface disrupts the cohesive energy of water molecules at the surface, leading to a significant reduction in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface).[4][5] This action is fundamental to all surfactant applications, as it lowers the energy barrier required to mix immiscible phases or spread a liquid over a surface.[1][4]

Self-Assembly and Micelle Formation

As the concentration of the surfactant in the bulk solution increases, the interface becomes saturated with a monolayer of surfactant molecules. Beyond this point, further reduction in surface tension is minimal.[5][6] To minimize the unfavorable interaction between their hydrophobic tails and the surrounding water, the surfactant molecules begin to spontaneously self-assemble into colloidal-sized aggregates called micelles .[6][7]

This process, known as micellization, occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[6] In these micelles, the surfactant molecules are oriented with their hydrophobic tails forming a core and their hydrophilic heads forming an outer shell, or corona, that interfaces with the aqueous environment.

The hydrophobic core of the micelle creates a nanoscale nonpolar environment within the aqueous solution. This is the primary mechanism for the solubilization of water-insoluble substances, a key function in detergency and drug delivery applications.[8]

Caption: Concentration-dependent mechanism of surfactant action.

Physicochemical Properties and Quantitative Data

The specific performance of this compound is defined by several key parameters. The degree of ethoxylation (in this case, n=3) is a critical determinant of these properties, particularly the Hydrophilic-Lipophilic Balance (HLB).

| Property | Value / Description | Significance |

| Chemical Formula | C21H36O4[3][9] | Defines the molecular composition. |

| Molecular Weight | 352.51 g/mol [3][9] | Influences molar concentration calculations. |

| Appearance | Colorless to pale yellow liquid.[3][10] | Basic physical property. |

| Synonyms | 4-Nonylphenol triethoxylate; NP-3[3] | Common industrial and chemical nomenclature. |

| HLB Value | ~7.8 (Calculated) | The HLB scale predicts surfactant behavior. A value around 7-8 suggests it is an effective wetting agent and a good water-in-oil (W/O) emulsifier. |

| Solubility | Limited solubility in water; soluble in organic solvents.[3] | Consistent with a low HLB value, making it suitable for non-aqueous or W/O systems. |

| Critical Micelle Conc. (CMC) | Varies with conditions; typically in the ppm range for NPEs.[11] | The concentration at which key surfactant properties like solubilization manifest. |

Note: Specific experimental CMC and HLB values for NP-3 are not consistently published in readily available literature and are often determined empirically for specific formulations. The HLB is calculated using standard formulas (e.g., Griffin's method).

Application-Specific Mechanisms

The fundamental actions of reducing interfacial tension and forming micelles translate into several key industrial and scientific applications.

Emulsification

Emulsions are dispersions of one immiscible liquid in another (e.g., oil in water). They are inherently unstable and will separate over time. Surfactants act as emulsifying agents by:

-

Reducing Interfacial Tension: This lowers the energy required to break down the dispersed phase into small droplets, facilitating the formation of the emulsion.

-

Forming a Stabilizing Film: The surfactant molecules adsorb at the oil-water interface, creating a physical and steric barrier around the droplets. The hydrophilic heads face the water, and the hydrophobic tails face the oil. This barrier prevents the droplets from coalescing and breaking the emulsion.[12]

Given its low HLB value, this compound is particularly effective at stabilizing water-in-oil (W/O) emulsions , where small water droplets are dispersed within a continuous oil phase.

Wetting and Dispersion

Wetting is the process by which a liquid spreads over a solid surface. This surfactant enhances wetting by adsorbing at the solid-liquid interface and lowering the contact angle between the liquid and the solid. This property is crucial in applications like pesticides, paints, and coatings, where uniform coverage is essential.[2][13]

Experimental Characterization Protocols

To validate the performance of this compound, specific experimental protocols are employed.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a definitive characteristic of any surfactant. It can be determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.[5] The Du Noüy ring method is a classic and reliable technique.[14]

Objective: To identify the concentration at which micelles begin to form by observing the inflection point in the surface tension vs. concentration curve.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1000 mg/L) of this compound in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations expected to bracket the CMC (e.g., from 1 mg/L to 200 mg/L). It is often useful to space the concentrations logarithmically.[14]

-

Tensiometer Calibration: Calibrate the force tensiometer according to the manufacturer's instructions using calibration weights.

-

Ring Cleaning: Clean the platinum-iridium Du Noüy ring by flaming it to red heat with a Bunsen burner to remove any organic contaminants. Allow it to cool completely.[14]

-

Surface Tension Measurement:

-

Pour the first (lowest concentration) sample into a clean sample vessel.

-

Submerge the ring in the liquid.

-

Slowly raise the ring through the liquid-air interface. The tensiometer will measure the maximum force required to pull the ring from the surface just before the liquid lamella breaks.[14]

-

Record the surface tension value.

-

-

Repeat for all Concentrations: Thoroughly clean and dry the ring and vessel between each measurement to prevent cross-contamination. Measure the surface tension for each prepared dilution.

-

Data Analysis:

-

Plot surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[15]

-

The resulting graph will show two linear regions: a steeply sloped region at low concentrations where surface tension decreases, and a nearly flat plateau at high concentrations where the surface is saturated.[15][16]

-

The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[14][15]

-

Caption: Workflow for CMC determination via tensiometry.

Protocol: Evaluation of Emulsion Stability

Objective: To assess the ability of the surfactant to prevent phase separation of an emulsion over time, often under stress conditions.

Methodology:

-

Emulsion Preparation:

-

Prepare the oil and water phases separately.

-

Add a defined concentration of this compound to the oil phase (for W/O emulsions).

-

Slowly add the water phase to the oil phase while applying high shear using a homogenizer until a uniform emulsion is formed.

-

-

Stability Assessment Methods:

-

Macroscopic Observation: Store the emulsion in a graduated cylinder at various temperatures (e.g., 4°C, 25°C, 45°C). Visually inspect for signs of instability like creaming, sedimentation, or coalescence at regular intervals (e.g., 24h, 1 week, 1 month).[17][18]

-

Accelerated Testing (Centrifugation): Place the emulsion in a centrifuge tube and spin at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Measure the volume of any separated phase. A stable emulsion will show no separation.[19][20]

-

Droplet Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to measure the mean droplet size and size distribution of the emulsion over time. A significant increase in droplet size is a direct indicator of coalescence and instability.[20]

-

Rheology Measurement: Monitor the viscosity of the emulsion over time. A stable emulsion should maintain its rheological profile.[19]

-

Environmental Fate and Toxicological Profile: A Critical Consideration

While effective as surfactants, nonylphenol ethoxylates, including this compound, are subject to significant environmental and health concerns, which has led to their use being banned or restricted in many regions, including the European Union.[21][22]

-

Biodegradation and Persistence: In wastewater treatment plants and the environment, NPEs biodegrade into shorter-chain NPEs and ultimately into nonylphenol (NP) .[21][23] Nonylphenol is more persistent, toxic, and bioaccumulative than the parent NPE compound.[22][24] Its half-life in sediment can be over 60 years.[23]

-

Aquatic Toxicity: Both NPEs and NP are highly toxic to aquatic organisms.[24][25]

-

Endocrine Disruption: Nonylphenol is a known endocrine disruptor.[21][24] It can mimic estrogen and interfere with the hormonal systems of wildlife and potentially humans, leading to reproductive and developmental issues.[23][24] NP has been detected in human breast milk, blood, and urine.[25]

Due to these risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have actively encouraged the use of safer alternatives.[25] For any new drug development or research application, the selection of an NPE surfactant must be carefully justified against its significant environmental and toxicological liabilities.

Conclusion

This compound functions as a potent nonionic surfactant by leveraging its amphiphilic structure to dramatically alter the properties of interfaces. Its primary mechanisms involve reducing interfacial tension through adsorption and enabling solubilization and emulsification through the formation of micelles above its critical micelle concentration. Its low HLB value makes it particularly suited for applications requiring wetting or the stabilization of water-in-oil emulsions. However, its utility is overshadowed by the severe environmental persistence, aquatic toxicity, and endocrine-disrupting activity of its degradation product, nonylphenol. Therefore, while understanding its mechanism is scientifically important, responsible application demands the prioritization of safer, more environmentally benign alternatives in modern formulations.

References

-

Shree Vallabh Chemical. (n.d.). Nonylphenol Ethoxylate: A Comprehensive Guide. Retrieved from [Link]

-

Cámara-Sayós, A., et al. (2021). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Analytical Methods, 13(4), 459-480. Retrieved from [Link]

-

Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. Retrieved from [Link]

-

Brix, R., et al. (2001). Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. Chemosphere, 44(4), 729-735. Retrieved from [Link]

-

Fink, D. (2013, October 25). Tests for Predicting Emulsion / Suspension Stability. UL Prospector. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, April 28). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

-

Gama, M. R., et al. (2022). Nonylphenol in the Environment: A Critical Review on Occurrence, Fate, Toxicity and Treatment in Wastewaters. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016, February 17). What are the methods available for testing the stability of an emulsion (O/W)?. Retrieved from [Link]

-

Schmitt, T. M. (2001). Analysis of Surfactants. Surfactant Science Series, 96. Retrieved from [Link]

-

LS Instruments. (n.d.). Emulsion Stability Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical methods of surfactant analysis. Retrieved from [Link]

-

Intertek. (n.d.). Surfactant Analysis. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

-

ASTM Digital Library. (n.d.). Chapter 17 | Analytical and Testing Methods for Surfactants. Retrieved from [Link]

-

ResearchGate. (2001). Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

D'Errico, G., et al. (2022). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. International Journal of Molecular Sciences, 23(15), 8295. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2010, August 18). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan. Retrieved from [Link]

-

Kantar, C., et al. (2005). Micellization and Adsorption Behaviors of New Reactive Polymerizable Surfactants Based on Modified Nonyl Phenol Ethoxylates. Journal of Applied Polymer Science, 96(4), 1148-1155. Retrieved from [Link]

-

Venus Ethoxyethers. (n.d.). Nonylphenol Ethoxylates. Retrieved from [Link]

-

Rimpro India. (n.d.). Nonylphenol Ethoxylates as Valuable Industrial Surfactants. Retrieved from [Link]

-

ResearchGate. (2005). Non-Aqueous Emulsions Stabilised by Nonionic Nonyl Phenol Ethoxylate Reactive Polymerisable Surfactants. Retrieved from [Link]

-

Magaña, J. J., et al. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Pharmaceutics, 14(10), 2090. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Magaña, J. J., et al. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI. Retrieved from [Link]

-

LookChem. (n.d.). NONYLPHENOL ETHOXYLATE. Retrieved from [Link]

-

Kimiagaran Emrooz. (n.d.). Nonylphenol Ethoxylate (KENON). Retrieved from [Link]

-

Shiloach, A., & Blankschtein, D. (1998). Prediction of Critical Micelle Concentrations of Nonideal Ternary Surfactant Mixtures. Langmuir, 14(25), 7166-7182. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ARPC. (n.d.). Nonyl Phenol Ethoxylate (NPE). Retrieved from [Link]

-

NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). Nonyl Phenol Ethoxylate Manufacturer & Supplier. Retrieved from [Link]

-

Singh, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Gels, 8(4), 199. Retrieved from [Link]

-

PubChem. (n.d.). Polyethylene glycol mono(4-nonylphenyl) ether. Retrieved from [Link]

Sources

- 1. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 2. What are Nonyl Phenol Ethoxylates (NPE)? l Elchemy [elchemy.com]

- 3. CAS 51437-95-7: Triethylene glycol mono(p-nonylphenyl) eth… [cymitquimica.com]

- 4. shreechem.in [shreechem.in]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 8. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adakem.com [adakem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. biolinscientific.com [biolinscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. agnopharma.com [agnopharma.com]

- 19. ulprospector.com [ulprospector.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Nonylphenol - Wikipedia [en.wikipedia.org]

- 24. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]

- 25. epa.gov [epa.gov]

Critical Micelle Concentration (CMC) of Triethylene Glycol Mono(p-nonylphenyl) Ether

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical micelle concentration (CMC) of Triethylene Glycol Mono(p-nonylphenyl) Ether, a non-ionic surfactant with significant applications in research and pharmaceutical development. The document delineates the fundamental principles of micellization, explores the intrinsic and extrinsic factors that modulate the CMC, and furnishes detailed, field-proven protocols for its empirical determination using surface tensiometry and fluorescence spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable methodologies to ensure accurate and reproducible CMC assessment.

Introduction: The Significance of Surfactant Self-Assembly

Surfactants, or surface-active agents, are amphiphilic molecules characterized by a dual chemical nature: a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous media, as the concentration of a surfactant is increased, a thermodynamic threshold is reached where individual monomers spontaneously self-assemble into organized colloidal aggregates known as micelles.[1] This phenomenon is a direct consequence of the hydrophobic effect, where the system minimizes unfavorable interactions between the hydrophobic tails and water, thereby lowering the overall free energy.[2]

The specific concentration at which this self-assembly begins is defined as the Critical Micelle Concentration (CMC) .[3] Below the CMC, surfactant monomers primarily populate the bulk solution and adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension.[2] Upon reaching the CMC, the interface becomes saturated, and any additional surfactant molecules aggregate to form micelles. Consequently, physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their concentration dependence, with surface tension remaining relatively constant above the CMC.[1][2][4]

The CMC is a crucial parameter that governs a surfactant's efficacy in various applications, including solubilization of poorly soluble drugs, emulsification, and detergency.[3][5] Therefore, its accurate determination is paramount for formulation science and drug development.

Compound Profile: this compound

This compound is a non-ionic surfactant belonging to the alkylphenol ethoxylate family. Its structure consists of a hydrophobic p-nonylphenyl group and a hydrophilic head composed of a short triethylene glycol chain.

| Property | Value | Source |

| Chemical Name | 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol | [6][7] |

| CAS Number | 51437-95-7 | [6][8] |

| Molecular Formula | C₂₁H₃₆O₄ | [6][9] |

| Molecular Weight | 352.51 g/mol | [6] |

| Synonyms | 4-Nonylphenol-tri-ethoxylate, PEG-3 Nonylphenyl Ether | [7][10][11] |

The Phenomenon of Micellization

The formation of micelles is a dynamic equilibrium process between monomers and aggregates. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic ethylene oxide chains form the outer corona, interfacing with the bulk aqueous phase.

Factors Influencing the Critical Micelle Concentration

The CMC is not an immutable constant but is highly sensitive to the molecular structure of the surfactant and the surrounding environmental conditions.[1] Understanding these factors is critical for controlling and predicting surfactant behavior.

| Factor | Effect on CMC of Non-ionic Surfactants | Causality |

| Temperature | Generally decreases to a minimum, then increases | Initially, rising temperature dehydrates the hydrophilic ethylene oxide groups, which favors aggregation and lowers the CMC.[5][12] At higher temperatures (often above 50-60°C for CᵢEⱼ surfactants), the increased thermal energy disrupts the structured water around the hydrophobic tails, making micellization less favorable and thus increasing the CMC.[13] |